

FT-IR spectrum and functional group analysis of Methyl 3-Morpholinobenzoate

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Compound of Interest

Compound Name: Methyl 3-Morpholinobenzoate

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An In-depth Technical Guide to the FT-IR Spectrum and Functional Group Analysis of **Methyl 3-Morpholinobenzoate**

Authored by: A Senior Application Scientist

Abstract

Methyl 3-Morpholinobenzoate is a molecule of significant interest in medicinal chemistry and materials science, incorporating three key structural motifs: an aromatic ester, a tertiary aromatic amine, and a cyclic ether within a morpholine ring. The unambiguous structural confirmation of such molecules is paramount in research and development. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the functional groups present, thereby verifying molecular identity and purity. This guide provides a detailed analysis of the expected FT-IR spectrum of **Methyl 3-Morpholinobenzoate**, explains the rationale behind spectral assignments based on first principles and established literature, and presents a robust protocol for acquiring high-quality spectral data.

Introduction: The Spectroscopic Blueprint of a Multifunctional Molecule

The vibrational energy of a molecule is quantized, and specific chemical bonds or functional groups absorb infrared radiation at characteristic frequencies, causing them to stretch or bend. An FT-IR spectrum plots this absorption against wavenumber (cm^{-1}), creating a unique

"fingerprint" of the molecule. For a compound like **Methyl 3-Morpholinobenzoate**, the spectrum is a composite of signatures from its constituent parts. A thorough analysis allows us to:

- Confirm the presence of the ester carbonyl (C=O) and its associated C-O bonds.
- Verify the integrity of the morpholine ring through its C-N and C-O-C ether linkages.
- Identify the aromatic ring and its substitution pattern.
- Detect potential impurities, such as starting materials (e.g., carboxylic acid) or by-products.

This guide deconstructs the FT-IR spectrum of **Methyl 3-Morpholinobenzoate**, providing researchers with the predictive framework and analytical logic to interpret their own experimental data with confidence.

Molecular Structure and Key Vibrational Regions

To logically approach the spectral analysis, we must first visualize the molecule and its primary functional groups.

Caption: Molecular structure of **Methyl 3-Morpholinobenzoate**.

Predictive FT-IR Analysis by Functional Group

Based on established spectroscopic data, we can predict the characteristic absorption bands for each component of the molecule.

The Aromatic Ester Moiety

Aromatic esters exhibit a distinct set of intense peaks often referred to as the "Rule of Three".

[1][2]

- C=O (Carbonyl) Stretch: This is typically the most intense and sharpest peak in the spectrum. For an aromatic ester, conjugation with the benzene ring lowers the vibrational frequency compared to a saturated ester (which appears at $1750-1735\text{ cm}^{-1}$).^[3] We expect a strong, sharp absorption in the range of $1730-1715\text{ cm}^{-1}$.^{[1][4]}

- C-C-O (Asymmetric) Stretch: This vibration involves the single bond between the carbonyl carbon and the ester oxygen, coupled with the adjacent C-C bond of the ring. It produces a strong band between 1310-1250 cm^{-1} .^[1]
- O-C-C (Symmetric) Stretch: This involves the ester oxygen and the methyl carbon. This also results in a strong band, typically found between 1130-1000 cm^{-1} .^{[1][4]}

The Morpholine Ring

The morpholine ring contributes signatures from its tertiary amine and cyclic ether components.

- Aromatic C-N Stretch: The bond between the morpholine nitrogen and the aromatic ring gives rise to a strong absorption. For aromatic tertiary amines, this peak is expected in the 1350-1200 cm^{-1} region.^{[5][6][7]} This band may overlap with the strong ester C-C-O stretch.
- C-O-C (Ether) Stretch: The cyclic ether linkage within the morpholine ring produces a very strong and characteristic C-O-C asymmetric stretching band. This is typically observed in the 1140-1070 cm^{-1} range.^{[8][9]}
- Aliphatic C-H Stretches: The eight C-H bonds on the four methylene (CH_2) groups of the morpholine ring will produce multiple medium-to-strong absorption bands just below 3000 cm^{-1} . Expect symmetric and asymmetric stretches in the 2980-2840 cm^{-1} region.

The Aromatic Ring

The 1,3-disubstituted (meta) benzene ring has several characteristic vibrations.

- Aromatic C-H Stretch: The C-H bonds on the aromatic ring vibrate at a higher frequency than aliphatic C-H bonds. Look for weak to medium peaks just above 3000 cm^{-1} , typically in the 3100-3000 cm^{-1} range.^{[10][11]}
- C=C Ring Stretches: The stretching of the carbon-carbon bonds within the aromatic ring results in a series of medium-intensity, sharp peaks in the 1620-1450 cm^{-1} region.^{[11][12]} Often, two distinct bands are visible near 1600 cm^{-1} and 1585 cm^{-1} .
- C-H Out-of-Plane (OOP) Bending: In the fingerprint region, strong bands appear due to the C-H bonds bending out of the plane of the ring. The position of these bands is highly

diagnostic of the substitution pattern. For 1,3-disubstitution, two strong bands are expected: one between 810-750 cm⁻¹ and another between 725-680 cm⁻¹.[\[11\]](#)

Interpreted FT-IR Spectrum and Data Summary

The following table summarizes the predicted absorption bands and their assignments for **Methyl 3-Morpholinobenzoate**.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Assigned Functional Group
~3050	Weak-Medium	C-H Stretch	Aromatic Ring
~2965, ~2850	Medium-Strong	Asymmetric & Symmetric C-H Stretch	Morpholine CH ₂
~1720	Very Strong, Sharp	C=O Stretch (Conjugated)	Aromatic Ester
~1605, ~1585	Medium, Sharp	C=C Stretch	Aromatic Ring
~1480, ~1440	Medium, Sharp	C=C Stretch / CH ₂ Scissoring	Aromatic Ring / Morpholine
~1275	Very Strong	Asymmetric C-C-O Stretch / C-N Stretch	Ester / Aromatic Amine
~1120	Very Strong	Asymmetric C-O-C Stretch	Morpholine Ether
~1100	Strong	Symmetric O-C-C Stretch	Ester
~770	Strong	C-H Out-of-Plane Bend	1,3-Disubstituted Aromatic
~690	Strong	C-H Out-of-Plane Bend	1,3-Disubstituted Aromatic

Key diagnostic peaks are highlighted in bold.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the generation of reliable and reproducible data, adherence to a validated experimental protocol is crucial. Attenuated Total Reflectance (ATR) FT-IR is the preferred method for solid samples due to its simplicity and minimal sample preparation.[13]

Instrumentation and Materials

- FT-IR Spectrometer: Equipped with a diamond or germanium ATR accessory (e.g., Bruker ALPHA II, Thermo Scientific Nicolet iS5).[13]
- Sample: **Methyl 3-Morpholinobenzoate** (solid powder).
- Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

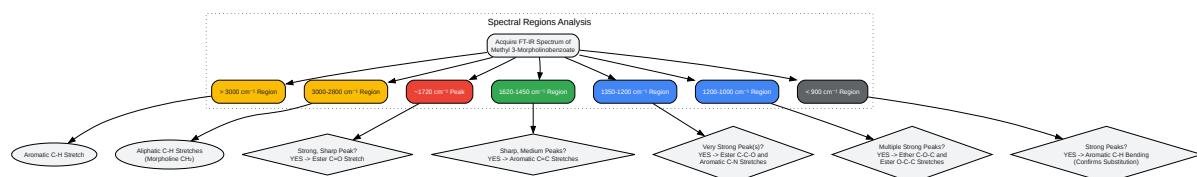
Step-by-Step Methodology

- ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination from previous samples.
- Background Measurement: With the clean, empty ATR accessory in place, acquire a background spectrum. This measurement captures the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself. The software will automatically subtract this from the sample spectrum.[13]
- Sample Application: Place a small amount of the **Methyl 3-Morpholinobenzoate** powder onto the center of the ATR crystal. A spatula tip's worth is typically sufficient.
- Pressure Application: Lower the ATR press arm to apply consistent and firm pressure on the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong signal.
- Data Acquisition: Collect the sample spectrum. Standard acquisition parameters for a high-quality spectrum are:

- Scan Range: 4000 cm^{-1} to 400 cm^{-1}
- Number of Scans: 16 to 32 co-added scans (to improve signal-to-noise ratio)
- Resolution: 4 cm^{-1}
- Post-Measurement Cleaning: After data collection, raise the press arm, remove the sample, and clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.

Logic Workflow for Spectral Interpretation

A systematic approach is key to interpreting a complex spectrum. The following workflow illustrates the process of assigning peaks based on their position and intensity.



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Caption: Logical workflow for FT-IR spectral interpretation.

Conclusion

The FT-IR spectrum of **Methyl 3-Morpholinobenzoate** is rich with information, offering a definitive confirmation of its complex structure. By systematically analyzing the key spectral regions, one can confidently identify the diagnostic peaks for the aromatic ester, the morpholine ring, and the substituted benzene ring. The very strong carbonyl absorption near 1720 cm^{-1} , coupled with intense bands in the $1300\text{-}1000\text{ cm}^{-1}$ fingerprint region arising from various C-O and C-N stretches, provides an unmistakable signature for this class of molecule. This guide serves as a comprehensive resource for researchers, enabling them to leverage FT-IR spectroscopy for efficient and accurate structural elucidation in their drug discovery and development endeavors.

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